2-Ethylhexan-1-aminium acetate
Description
2-Ethylhexan-1-aminium acetate is a quaternary ammonium salt derived from the neutralization of 2-ethylhexan-1-amine (a branched primary amine) with acetic acid. While specific experimental data for this compound are scarce in the provided evidence, its properties can be inferred through structural analogies to related compounds listed in the literature .
Properties
CAS No. |
158619-31-9 |
|---|---|
Molecular Formula |
C10H23NO2 |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
acetic acid;2-ethylhexan-1-amine |
InChI |
InChI=1S/C8H19N.C2H4O2/c1-3-5-6-8(4-2)7-9;1-2(3)4/h8H,3-7,9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
GXTQNRRFHKNHQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Ethylhexyl)ammonium acetate can be synthesized through a straightforward acid-base reaction. The primary synthetic route involves the reaction of 2-ethylhexylamine with acetic acid. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of (2-ethylhexyl)ammonium acetate as a white crystalline solid .
Industrial Production Methods: In industrial settings, the production of (2-ethylhexyl)ammonium acetate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful addition of 2-ethylhexylamine to acetic acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: (2-Ethylhexyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: Reduction reactions can convert (2-ethylhexyl)ammonium acetate into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
(2-Ethylhexyl)ammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is employed in the study of biological membranes and as a stabilizer for certain enzymes.
Industry: (2-Ethylhexyl)ammonium acetate is used in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of (2-Ethylhexyl)ammonium acetate involves its interaction with molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their permeability and stability. This interaction can affect various cellular processes, including enzyme activity and ion transport. The compound’s ability to form hydrogen bonds and ionic interactions with biomolecules underlies its effects .
Comparison with Similar Compounds
Table 1: Physicochemical and Functional Properties of Selected Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | Not provided | C₁₀H₂₃NO₂* | ~189.3 (estimated) | >200 (inferred) | >1.0 (inferred) | Surfactants, catalysts |
| 2-Ethylhexyl acetate | 103-09-3 | C₁₀H₂₀O₂ | 172.26 | 199 | 0.87 | Solvents, coatings |
| 2-Ethylhexanoyl chloride | 760-67-8 | C₈H₁₅ClO | 162.66 | 67–68 | 0.939 | Organic synthesis |
| 2-Ethylhexylamine | 104-75-6 | C₈H₁₉N | 129.24 | 169–171 | 0.79 | Corrosion inhibitors |
*Molecular formula inferred as a combination of 2-ethylhexan-1-amine (C₈H₁₉N) and acetic acid (C₂H₄O₂), accounting for salt formation.
Structural and Functional Differences
Ionic vs. Non-Ionic Character: this compound is ionic, whereas compounds like 2-ethylhexyl acetate (an ester) and 2-ethylhexanoyl chloride (an acyl chloride) are non-ionic. This ionic nature enhances its solubility in water and polar solvents, unlike 2-ethylhexyl acetate, which is hydrophobic and used in coatings . The parent amine (2-ethylhexylamine) is a volatile liquid with a boiling point of ~170°C, but its acetate salt likely has a significantly higher boiling point due to ionic interactions .
Reactivity: 2-Ethylhexanoyl chloride is highly reactive due to its acyl chloride group, making it useful in nucleophilic acyl substitution reactions. In contrast, the aminium acetate is more stable, suited for applications requiring controlled release of amines or acetic acid .
Safety and Handling: Amine derivatives like 2-[(2-aminoethyl)disulfanyl]ethan-1-amine (CAS 51-85-4) require precautions such as avoiding inhalation and skin contact . While direct data for this compound are unavailable, its ionic form may reduce volatility and associated inhalation risks compared to free amines.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 2-Ethylhexan-1-aminium acetate in laboratory settings?
- Methodological Answer : Synthesis typically involves alkylation of 2-ethylhexan-1-amine with an alkyl halide, followed by ion exchange with acetic acid to form the acetate salt. Purification is achieved via recrystallization or column chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), infrared spectroscopy (IR) for functional group analysis, and mass spectrometry (MS) for molecular weight validation. Researchers must report detailed reaction conditions (e.g., solvent, temperature) and purity thresholds to ensure reproducibility .
Q. What physicochemical properties of this compound are critical for its use in biochemical assays?
- Methodological Answer : Key properties include:
- Solubility : High solubility in polar solvents (e.g., water, ethanol) ensures compatibility with aqueous systems.
- pH Stability : Effective buffering capacity in the pH range of 3.6–5.6, similar to acetate buffer systems, makes it suitable for enzymatic studies requiring mild acidic conditions .
- Ionic Strength : As a quaternary ammonium salt, it contributes to ionic strength in solutions, influencing protein solubility and stability. Researchers should validate pH and conductivity during experimental design .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved when determining the structure of this compound?
- Methodological Answer : For ambiguous crystallographic data, refinement using SHELXL (via least-squares optimization) is recommended to address thermal parameters and occupancy errors . To resolve enantiomorph-polarity uncertainties, Flack’s x parameter is preferred over Rogers’ η for structures near centrosymmetry, as it avoids false chirality indications . Twin refinement may be necessary if data suggests pseudo-symmetry.
Q. What methodological precautions are essential when studying this compound as a surfactant in colloidal systems?
- Methodological Answer :
- Purity : Use high-performance liquid chromatography (HPLC) to confirm absence of unreacted amine or acetic acid.
- Critical Micelle Concentration (CMC) : Determine via conductivity or surface tension measurements, ensuring temperature control (±0.1°C) to avoid artifacts.
- Reproducibility : Document solvent degassing protocols and equilibration times, as dissolved gases can alter micelle formation kinetics .
Q. How does the ionic behavior of this compound influence biomolecule interactions in electrophoretic separations?
- Methodological Answer : The compound’s cationic nature enhances electrophoretic mobility of negatively charged biomolecules (e.g., DNA, proteins). Key considerations:
- Buffer Compatibility : Use acetate buffer (pH 4.5–5.5) to stabilize the compound’s charge and prevent hydrolysis .
- Ionic Strength Optimization : Excessive salt concentrations can mask electrostatic interactions; perform titrations to identify optimal conditions for resolution.
- Validation : Include control experiments with alternative surfactants (e.g., CTAB) to benchmark performance .
Data Contradictions and Resolution
- Evidence Conflict : While acetate buffers are stable in pH 3.6–5.6 , the cationic nature of this compound may shift effective buffering ranges. Researchers should empirically calibrate pH using a sensitive meter and report deviations .
- Structural Ambiguity : If crystallographic refinement (via SHELXL) yields high R-factors, consider alternative space groups or twinning algorithms, as noted in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
